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Compound of Interest

Compound Name: 7-Hydroxy loxapine-d8

Cat. No.: B3025676 Get Quote

This technical guide provides a comprehensive overview of 7-Hydroxy loxapine-d8, a

deuterated analog of the active metabolite of the antipsychotic drug Loxapine. This guide is

intended for researchers, scientists, and professionals involved in drug development and

analysis.

Core Compound: 7-Hydroxy loxapine-d8 Synonyms: 2-Chloro-11-(4-methyl-1-piperazinyl)-

dibenz[b,f][1][2]oxazepin-7-ol-D8, 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1]

[2]oxazepine-D8[3] Therapeutic Class: Antipsychotic

While a specific CAS (Chemical Abstracts Service) number for 7-Hydroxy loxapine-d8 is not

consistently available in public databases[2][3][4][5], its non-deuterated counterpart, 7-Hydroxy

loxapine, has the CAS number 37081-75-7[1]. 7-Hydroxy loxapine-d8 serves as a crucial

internal standard in pharmacokinetic and analytical studies due to its isotopic labeling, which

allows for precise quantification in biological matrices[3][6].

Quantitative Data Summary
The following table summarizes key quantitative data related to Loxapine and its primary

metabolite, 7-Hydroxy loxapine, derived from pharmacokinetic studies. This data is essential for

understanding the metabolic profile and designing bioanalytical assays.
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Parameter Matrix Value Species
Administrat
ion Route

Reference

Area Under

the Curve

(AUC) of 7-

Hydroxy

loxapine

Plasma 101 ng-hr/mL Human 50 mg Oral [7]

Area Under

the Curve

(AUC) of 7-

Hydroxy

loxapine

Plasma 18 ng-hr/mL Human
10 mg

Inhalation
[7]

Lower Limit

of

Quantification

(LLOQ)

Rat Brain

Tissue
5 ng/g Rat Oral [8]

Lower Limit

of

Quantification

(LLOQ)

Rat Plasma 2 ng/mL Rat Oral [8]

Lower Limit

of

Quantification

(LLOQ)

Rat

Cerebrospina

l Fluid (CSF)

10 ng/mL Rat Oral [8]

Key Experimental Protocols
In Vitro Metabolism of Loxapine
This protocol outlines the methodology used to identify the metabolic pathways of Loxapine in

human liver and lung microsomes.

Objective: To determine the primary metabolites of Loxapine and identify the Cytochrome P450

(CYP) enzymes responsible for their formation.
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Methodology:

Incubation: Loxapine is incubated with human liver and lung microsomes for 1 hour. In

parallel, incubations are performed with a panel of cDNA-expressed human CYP enzymes

(CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C18, CYP2C19, CYP2D6, CYP2J2, CYP3A4)

to identify the specific enzymes involved in metabolite formation.[7]

Metabolite Identification: Following incubation, the samples are analyzed using Liquid

Chromatography-Tandem Mass Spectrometry (LC/MS-MS) to identify and quantify Loxapine

and its metabolites.[7]

Reaction Phenotyping: To confirm the role of specific CYP enzymes, correlation analysis is

conducted using a panel of liver microsomes from multiple human donors with known CYP

activities.[7]

Findings:

The primary metabolites identified in liver microsomes were 7-hydroxy-loxapine, amoxapine,

and 8-hydroxy-loxapine.[7]

The formation of 7-Hydroxy-loxapine was primarily attributed to CYP2D6, with contributions

from CYP1A1, CYP1A2, CYP2B6, CYP2C18, and CYP2J2.[7][9][10]

Pharmacokinetic Study of Loxapine in Rats
This protocol describes the methodology for a pharmacokinetic study to quantify Loxapine and

its metabolites in various biological matrices of rats.

Objective: To determine the distribution and concentration of Loxapine and its metabolites

(including 7-Hydroxy loxapine) in rat brain, plasma, and cerebrospinal fluid (CSF) following oral

administration.

Methodology:

Dosing: Rats are administered a low dose of Loxapine orally.[8]

Sample Collection: At specific time points (e.g., 4 hours post-dosing), samples of brain

tissue, plasma, and CSF are collected.[8]
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Sample Preparation:

Plasma and CSF: Samples are prepared using protein precipitation with perchloric acid or

methanol to extract the analytes.[8]

Brain Tissue: Brain tissue is homogenized and then subjected to an extraction procedure.

[8]

LC-MS/MS Analysis: The concentrations of Loxapine and its metabolites in the prepared

samples are determined using a validated Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) method. 7-Hydroxy loxapine-d8 would be used as an internal

standard in such an analysis for accurate quantification.[8]

Findings:

High levels of 7-Hydroxy-loxapine were detected in all ten brain regions examined (68-124

ng/g) four hours after oral administration of Loxapine.[8]

In contrast, only trace amounts of the parent drug, Loxapine, were found in the brain (<5

ng/g) and plasma (<3 ng/mL) at the same time point.[8]

Visualizations
Metabolic Pathway of Loxapine to 7-Hydroxy Loxapine
The following diagram illustrates the enzymatic conversion of Loxapine to its active metabolite,

7-Hydroxy loxapine, mediated by various Cytochrome P450 enzymes.

Metabolic Pathway of Loxapine

Loxapine 7-Hydroxy LoxapineHydroxylation
CYP2D6 (Primary)

CYP1A1, CYP1A2, CYP2B6,
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Caption: Loxapine Metabolism to 7-Hydroxy Loxapine.
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Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps involved in the pharmacokinetic analysis of Loxapine and

its metabolites in a preclinical setting.

Pharmacokinetic Study Workflow
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Caption: Workflow for Preclinical Pharmacokinetic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3025676?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025676?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 7-Hydroxy Loxapine-D8 | TRC-H943792-10MG | LGC Standards [lgcstandards.com]

2. pharmaffiliates.com [pharmaffiliates.com]

3. veeprho.com [veeprho.com]

4. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

5. Loxapine D8 hydrochloride | CAS No- 1246820-19-8 | Simson Pharma Limited
[simsonpharma.com]

6. medchemexpress.com [medchemexpress.com]

7. researchgate.net [researchgate.net]

8. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites
in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

10. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative
metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: 7-Hydroxy Loxapine-d8].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025676#7-hydroxy-loxapine-d8-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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